2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
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Overview
Description
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is an organic compound with the molecular formula C15H10O4 It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-formylbenzoic acid with sodium hydroxide in methanol . Another method includes the oxidation of furan-2-carboxylic acid with potassium permanganate . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural properties.
4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: A related compound with additional functional groups.
Uniqueness
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
109407-76-3 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17) |
InChI Key |
UBTNYTYIXDTYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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